molecular formula C12H16O2 B13913022 3-[(1S)-1-benzyloxyethyl]oxetane

3-[(1S)-1-benzyloxyethyl]oxetane

Cat. No.: B13913022
M. Wt: 192.25 g/mol
InChI Key: JQBTXGLJCHTVDG-JTQLQIEISA-N
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Description

3-[(1S)-1-benzyloxyethyl]oxetane is an organic compound with the molecular formula C₁₂H₁₆O₂. It features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-1-benzyloxyethyl]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin. For example, the reaction of an epoxide with a base can lead to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of an alkene with a carbonyl compound under photochemical conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-1-benzyloxyethyl]oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-[(1S)-1-benzyloxyethyl]oxetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1S)-1-benzyloxyethyl]oxetane involves its interaction with molecular targets through its oxetane ring and benzyloxyethyl group. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1S)-1-benzyloxyethyl]oxetane is unique due to the presence of the benzyloxyethyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-[(1S)-1-phenylmethoxyethyl]oxetane

InChI

InChI=1S/C12H16O2/c1-10(12-8-13-9-12)14-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1

InChI Key

JQBTXGLJCHTVDG-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1COC1)OCC2=CC=CC=C2

Canonical SMILES

CC(C1COC1)OCC2=CC=CC=C2

Origin of Product

United States

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